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Compound Name: SU-8000

Cat. No.: B1198560 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the hard-baking of SU-8,

an epoxy-based negative photoresist, for the fabrication of robust and stable microstructures

for permanent applications in fields such as microfluidics, MEMS, and biomedical devices.

Introduction to SU-8 Hard Baking
SU-8 is a popular photoresist for creating high-aspect-ratio microstructures due to its excellent

mechanical, chemical, and optical properties.[1][2][3][4] For applications where SU-8 structures

are a permanent part of the final device, a post-development thermal treatment, known as a

"hard bake" or "final cure," is often recommended.[5][6][7][8] This step is crucial for enhancing

the long-term stability, mechanical robustness, and chemical resistance of the SU-8 structures.

[4][9][10][11] The hard-bake process further cross-links the epoxy polymer, densifies the film,

and can anneal surface cracks that may have formed during development.[5][6][12]

Effects of Hard Baking on SU-8 Properties
The hard-baking process significantly influences the final properties of the SU-8 structures. The

temperature and duration of the hard bake are critical parameters that can be tuned to achieve

the desired performance for a specific application.
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Hard baking generally leads to an increase in the hardness and Young's modulus of SU-8,

making the structures more rigid and durable.[2][9] However, the extent of this improvement is

dependent on the baking temperature and time.

Table 1: Effect of Hard-Bake Temperature on Mechanical Properties of SU-8

Hard-Bake
Temperature (°C)

Young's Modulus
(GPa)

Hardness (GPa) Reference

125 3.85 0.194 [9]

150 - - [6]

165 ~4.5 ~0.25 [9]

195 ~5.0 ~0.30 [9]

215 ~5.2 ~0.33 [9]

250 - - [6]

Note: The values presented are indicative and can vary based on the specific SU-8 formulation,

processing conditions, and measurement techniques.

Chemical Resistance
The increased cross-linking density achieved during a hard bake enhances SU-8's resistance

to a wide range of chemicals, which is critical for applications in microfluidics and drug delivery

where the devices are exposed to various solvents and biological media. Fully cross-linked SU-

8 exhibits excellent chemical stability.[2][11]

Adhesion
Proper hard baking can improve the adhesion of SU-8 structures to the underlying substrate.

[10][13] This is particularly important for preventing delamination during device operation,

especially in microfluidic devices subjected to fluid flow and pressure changes. A hard bake at

150°C has been shown to considerably increase the adhesion of SU-8 on various substrates.

[13]
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Biocompatibility
For biomedical applications, the biocompatibility of SU-8 is a primary concern. The hard-bake

step can help to reduce the leaching of unreacted components from the SU-8 matrix,

potentially improving its biocompatibility.[14][15] However, it is always recommended to perform

specific biocompatibility tests for the intended application.[15]

Experimental Protocols
The following protocols provide a general guideline for the fabrication of permanent SU-8

structures, with a focus on the critical hard-baking step. These protocols should be optimized

for the specific SU-8 formulation, desired structure thickness, and available equipment.

Substrate Preparation
Cleaning: Thoroughly clean the substrate (e.g., silicon wafer, glass slide) to remove any

organic and inorganic contaminants. A standard cleaning procedure involves sonication in

acetone, followed by isopropanol, and finally a deionized (DI) water rinse.

Dehydration Bake: Dehydrate the substrate by baking on a hotplate at 200°C for at least 5

minutes to ensure a dry surface for optimal adhesion.[3][8][16]

Adhesion Promoter (Optional): For substrates with poor adhesion to SU-8, an adhesion

promoter such as OmniCoat™ or an appropriate silane coupling agent can be applied

according to the manufacturer's instructions.

SU-8 Spin Coating
Dispense the appropriate SU-8 formulation onto the center of the prepared substrate.

Spin coat the SU-8 to achieve the desired thickness. The spin speed and time will depend on

the viscosity of the SU-8 formulation. Refer to the manufacturer's datasheet for specific spin

curves.

Soft Bake
Carefully transfer the coated substrate to a precisely leveled hotplate.
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Perform a two-step soft bake to remove the solvent from the SU-8 film. A typical process

involves a bake at 65°C followed by a bake at 95°C. The duration of each step depends on

the film thickness.

It is crucial to ramp the temperature slowly between steps and to cool the substrate down

gradually to room temperature to minimize stress in the film.[5]

UV Exposure
Expose the SU-8 coated substrate to near-UV radiation (i-line, 365 nm) through a photomask

with the desired pattern.

The exposure dose will depend on the film thickness and the intensity of the UV source.

Post-Exposure Bake (PEB)
Immediately after exposure, transfer the substrate to a leveled hotplate for the post-exposure

bake.

The PEB is a critical step that activates the cross-linking of the SU-8 polymer in the exposed

regions. A typical PEB is performed in two steps, similar to the soft bake (e.g., 65°C followed

by 95°C).

Slow ramping and cooling are essential to prevent stress-induced cracking and deformation

of the structures.[5]

Development
Immerse the substrate in an SU-8 developer solution (e.g., PGMEA) to dissolve the

unexposed regions of the photoresist.

Agitate the developer gently to facilitate the removal of the un-cross-linked SU-8.

The development time depends on the film thickness and the agitation method.

After development, rinse the substrate with isopropanol (IPA) and gently dry it with a nitrogen

gun.
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Hard Bake (Final Cure)
This is the final and critical step for creating permanent and robust SU-8 structures.

Place the developed SU-8 structures on a programmable hotplate or in a convection oven.

Ramped Heating: Slowly ramp the temperature from room temperature to the desired hard-

bake temperature. A typical ramp rate is 2-5°C/minute to minimize thermal stress.[5]

Hold at Temperature: Hold the substrate at the target hard-bake temperature for the specified

duration. Typical hard-bake temperatures range from 150°C to 250°C, with durations from 5

to 60 minutes.[5][6] For many applications, a hard bake at 150°C for 30 minutes is a good

starting point.[6][7]

Ramped Cooling: After the hold time, slowly ramp the temperature back down to room

temperature. Rapid cooling can introduce significant stress and lead to cracking or

delamination of the SU-8 structures.[5]

Table 2: Recommended Hard-Bake Protocols for Different Applications

Application
Recommended
Temperature Range
(°C)

Recommended
Duration (minutes)

Key
Considerations

Microfluidic Devices 150 - 200 30 - 60

Ensures chemical

resistance and

adhesion to prevent

leakage.

MEMS Structures 175 - 250 15 - 45

Enhances mechanical

stability and reduces

long-term creep.[1]

Biomedical Implants 150 - 180 30 - 60

Aims to improve

biocompatibility by

minimizing leachable

components.[14]
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Visualizations
SU-8 Fabrication Workflow
The following diagram illustrates the complete workflow for fabricating permanent SU-8

structures, highlighting the final hard-baking step.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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